tert-Butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hydrochloride
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Description
Tert-Butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C18H27ClN2O2 and its molecular weight is 338.9 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hydrochloride, commonly referred to as TAK-659, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H25N3O2·HCl, with a molecular weight of approximately 327.42 g/mol. The compound features a spirocyclic structure that combines an indene moiety with a piperidine ring, which contributes to its unique biological properties.
Property | Value |
---|---|
Molecular Formula | C19H25N3O2·HCl |
Molecular Weight | 327.42 g/mol |
CAS Number | 185527-11-1 |
IUPAC Name | This compound |
TAK-659 primarily acts as a small-molecule inhibitor targeting Bruton's tyrosine kinase (BTK), which plays a pivotal role in B-cell receptor signaling pathways. Inhibition of BTK can lead to the modulation of various cellular processes including proliferation, survival, and differentiation of B-cells. This mechanism is particularly relevant in the context of B-cell malignancies and autoimmune diseases.
Key Mechanistic Insights:
- BTK Inhibition : TAK-659 binds to the active site of BTK, preventing its phosphorylation and subsequent activation.
- Downstream Effects : The inhibition leads to reduced activation of NF-kB and other downstream signaling pathways critical for B-cell survival.
Biological Activity and Pharmacological Profile
The biological activity of TAK-659 has been explored in several studies, highlighting its potential in treating various diseases, particularly hematological malignancies.
Efficacy in Preclinical Models
- Antitumor Activity : In vitro studies demonstrated that TAK-659 effectively inhibits the growth of B-cell lymphoma cell lines by inducing apoptosis and cell cycle arrest.
- Autoimmune Disease Models : In murine models of autoimmune diseases such as lupus and rheumatoid arthritis, TAK-659 showed promising results by reducing disease severity and associated inflammatory markers.
Case Studies
Several clinical trials have been conducted to evaluate the safety and efficacy of TAK-659:
- Phase I Trials : Initial trials assessed the pharmacokinetics and maximum tolerated dose (MTD) in patients with relapsed or refractory B-cell malignancies. Results indicated manageable side effects with promising antitumor responses.
- Combination Therapies : TAK-659 has been investigated in combination with other agents such as rituximab and venetoclax, showing enhanced efficacy compared to monotherapy.
Safety Profile
The safety profile of TAK-659 has been characterized through clinical trials:
- Common adverse effects include mild to moderate gastrointestinal disturbances and hematological changes.
- Serious adverse events were infrequent but included instances of infections due to immunosuppression.
Properties
IUPAC Name |
tert-butyl 1-aminospiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2.ClH/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)12-15(19)13-6-4-5-7-14(13)18;/h4-7,15H,8-12,19H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYBDOIWWOLKGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=CC=CC=C23)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1279844-40-4 |
Source
|
Record name | Spiro[1H-indene-1,4′-piperidine]-1′-carboxylic acid, 3-amino-2,3-dihydro-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1279844-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | t-Butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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